molecular formula C11H22N2 B8352035 (S)-2-Methyl-[1,4]bipiperidinyl

(S)-2-Methyl-[1,4]bipiperidinyl

Cat. No.: B8352035
M. Wt: 182.31 g/mol
InChI Key: ZXUICRDVIUWNIY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methyl-[1,4]bipiperidinyl is a chiral bipiperidinyl derivative characterized by a methyl group at the second position of the piperidine ring in the (S)-configuration. Bipiperidinyl compounds consist of two piperidine rings linked via a single bond or fused structure, often serving as scaffolds in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .

The stereochemistry of the methyl group at position 2 is critical for enantioselective interactions, particularly in receptor binding or catalytic processes.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(2S)-2-methyl-1-piperidin-4-ylpiperidine

InChI

InChI=1S/C11H22N2/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1

InChI Key

ZXUICRDVIUWNIY-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CCCCN1C2CCNCC2

Canonical SMILES

CC1CCCCN1C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural and functional differences between (S)-2-Methyl-[1,4]bipiperidinyl and its analogs:

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Physical State CAS Number Applications/Notes References
This compound 2 Methyl ~198.31 (estimated) Not reported Not available Chiral intermediate; potential CNS/pharmacological applications
4-Methyl-[1,4']bipiperidinyl 4 Methyl ~198.31 Not reported Not listed Commercial availability; structural analog
4-Methoxy-[1,4']bipiperidinyl 4 Methoxy 198.31 Liquid 930603-98-8 Research applications; enhanced solubility
[1,4']Bipiperidin-2-one 2 Ketone 182.26 (calculated) Solid 159874-26-7 Intermediate in organic synthesis
Ancri viroc (CCR5 antagonist) Multiple positions Methanimine, bromophenyl 557.52 Not reported 370893-06-4 Antiviral; blocks CCR5 receptor
Key Observations:

Substituent Position : The methyl group at position 2 in this compound distinguishes it from 4-Methyl and 4-Methoxy analogs, which have substitutions at position 2. Positional differences influence steric effects and electronic properties, impacting solubility and receptor affinity .

The ketone in [1,4']Bipiperidin-2-one introduces hydrogen-bonding capability, making it suitable as a synthetic intermediate .

Stereochemistry: The (S)-configuration in the target compound may enhance selectivity in chiral environments, a feature absent in non-chiral analogs like 4-Methyl-[1,4']bipiperidinyl.

Preparation Methods

Cyclization of 3-Oxopentanedioic Acid

The process begins with the cyclization of 3-oxopentanedioic acid, propionaldehyde, and benzylamine in aqueous medium to form a cyclic ketone intermediate (Scheme 1). This step achieves a 65–70% yield under optimized conditions (24 hours, room temperature). The benzyl group serves as a protective moiety for subsequent functionalization.

Enamine Formation and Reductive Amination

The ketone intermediate reacts with piperidine to generate an enamine, which undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5. This step introduces the second piperidine ring, yielding a 1,4'-bipiperidinyl scaffold with an 80% isolated yield. The reaction’s selectivity for the linkage is attributed to steric and electronic effects of the methyl group.

Deprotection and Methyl Group Introduction

Final deprotection of the benzyl group via palladium-catalyzed hydrogenation (10% Pd/C, H2, methanol) affords the free bipiperidine. To introduce the (S)-2-methyl group, asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru-(S)-BINAP) or enantioselective alkylation of intermediates may be employed, though specific protocols for this compound require further optimization.

Catalytic Hydrogenation and Transfer Hydrogenation Approaches

Methylation via Transfer Hydrogenation

A patent by US8697876B2 describes the methylation of piperidine-4-carboxylic acid using formaldehyde under transfer hydrogenation conditions. Key parameters include:

  • Catalyst : Palladium on charcoal (5–10 wt%)

  • Solvent : Water/formic acid mixture (3:1 v/v)

  • Conditions : 90–95°C, ambient pressure, 12–24 hours

This method achieves >90% conversion to 1-methylpiperidine-4-carboxylic acid, which can serve as a precursor for further functionalization.

Debenzylation and Stereochemical Control

Catalytic hydrogenation is critical for removing protective groups. For example, CN104592198A reports debenzylation using 10% Pd/C in methanol under H2 at room temperature, achieving quantitative yields. To enforce the (S)-configuration, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution of racemic intermediates may be integrated into the synthesis.

Multi-Step Synthesis via Halogenation and Cross-Coupling

Bromination and Suzuki-Miyaura Coupling

CN104592198A outlines a route to 2-methyl-5-(piperidin-4-yl)pyrimidine via bromination of 2-methylpyrimidine followed by cross-coupling with N-benzylpiperidin-4-one. Adapting this for bipiperidinyl synthesis:

  • Bromination : 2-Methylpyrimidine treated with Br2 in acetic acid (reflux, 12 hours) yields 5-bromo-2-methylpyrimidine (85% yield).

  • Lithiation and Coupling : Reaction with n-BuLi (-78°C) and N-benzylpiperidin-4-one in THF affords a coupled intermediate (70% yield).

  • Hydrogenation : Pd/C-mediated hydrogenation removes benzyl groups, yielding the bipiperidine core.

Stereochemical Considerations and Resolution

No sources explicitly detail the enantioselective synthesis of (S)-2-methyl-[1,bipiperidinyl. However, general strategies include:

  • Chiral Pool Synthesis : Using (S)-proline-derived intermediates.

  • Asymmetric Catalysis : Employing chiral phosphine ligands (e.g., BINAP) in hydrogenation steps.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases.

Comparative Analysis of Methodologies

Method Key Steps Yield Stereochemical Control
Reductive AminationCyclization, reductive amination, H265–80%Requires post-synthesis resolution
Transfer HydrogenationMethylation, debenzylation>90%Limited; dependent on precursors
Cross-CouplingBromination, coupling, hydrogenation70–85%Not addressed

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (S)-2-Methyl-[1,4]bipiperidinyl?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes or organocatalysts) is critical. Enantiomeric excess can be optimized via chiral resolution techniques, such as diastereomeric salt formation or chromatography with chiral stationary phases (CSPs). For example, mobile phases containing sodium acetate and sodium 1-octanesulfonate (pH 4.6) have been validated for resolving structurally related piperidine derivatives . Tertiary amine intermediates, as noted in bipiperidinyl syntheses, may require protecting-group strategies to minimize racemization .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) is primary for confirming stereochemistry and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity assessment should employ reverse-phase HPLC with UV detection, using methanol-buffer mobile phases (e.g., 65:35 methanol to sodium acetate/1-octanesulfonate buffer, pH 4.6) . Impurity profiling may reference pharmacopeial standards for related bipiperidinyl derivatives .

Q. How should researchers optimize chromatographic conditions for this compound analysis?

  • Methodological Answer : Critical parameters include column selection (C18 or chiral columns), buffer pH (4.6), and ion-pair reagents (e.g., sodium 1-octanesulfonate). Adjustments to methanol concentration (65%–75%) can resolve co-eluting impurities. System suitability tests should validate resolution (R > 2.0) and theoretical plates (N > 2000) using reference standards .

Advanced Research Questions

Q. How can discrepancies in pharmacological activity between enantiomers of 2-Methyl-[1,4]bipiperidinyl derivatives be systematically addressed?

  • Methodological Answer : Conduct comparative in vitro assays (e.g., receptor-binding studies or enzyme inhibition) using isolated (S)- and (R)-enantiomers. For example, CCR5 antagonism (noted in related bipiperidinyl compounds ) can be tested via competitive binding assays with labeled ligands. Molecular dynamics simulations may elucidate stereospecific interactions. Data normalization to enantiomeric purity (via chiral HPLC ) is critical to avoid misinterpretation.

Q. What strategies are effective for identifying process-related impurities in this compound synthesis?

  • Methodological Answer : Employ LC-MS/MS to detect low-abundance impurities. Reference pharmacopeial guidelines for structurally analogous compounds, such as sulfonated or hydroxylated biphenyl derivatives . Accelerated stability studies (40°C/75% RH) under acidic/basic conditions can force degradation products, aiding impurity identification. Quantify using validated HPLC methods with impurity standards .

Q. How does the stereochemistry of this compound influence its metabolic stability in preclinical models?

  • Methodological Answer : Perform comparative pharmacokinetic (PK) studies in rodent models, measuring plasma half-life (t½) and metabolic clearance. Use LC-MS to quantify parent compound and metabolites. Chiral inversion risks should be assessed via enantiomer-specific assays. For neurological targets, consider blood-brain barrier penetration studies using in situ perfusion models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.